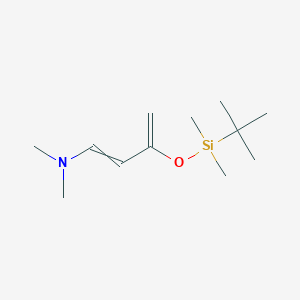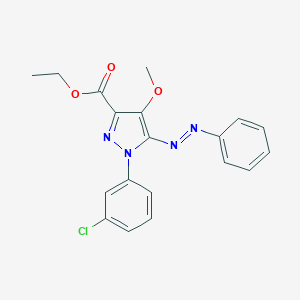
3'-Methoxybiphenyl-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3'-Methoxybiphenyl-3-carboxylic acid involves several chemical reactions and strategies. For example, compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have been synthesized through combined experimental and theoretical approaches, showcasing the complexity and specificity required in the synthesis of such organic compounds (Ö. Tamer et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Methoxybiphenyl-3-carboxylic acid has been extensively studied. For instance, the crystal structure and molecular configurations are determined using techniques such as X-ray diffraction and spectroscopic evaluations. These studies provide valuable insights into the geometric and electronic structures that define their physical and chemical behaviors (A. Katrusiak, 1996).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are intricate and vary significantly with different substitutions on the biphenyl structure. For example, the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with carboxylic acids in the presence of hydrogen peroxide illustrates the complex reactions these compounds can undergo, which are crucial for their subsequent applications and reactivity (V. Sharutin et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structures, are essential for understanding the applications and handling of these compounds. Detailed structural analyses provide insights into the intermolecular interactions that influence these physical properties (Barbara Morzyk-Ociepa et al., 2004).
Chemical Properties Analysis
The chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid derivatives encompass reactivity, stability, and interaction with different chemical reagents. The chemical behaviors are often studied through reactions like hydrogenation, halogenation, and coupling reactions, providing insights into their functional group transformations and reaction mechanisms (Isuru R. Kumarasinghe et al., 2009).
Applications De Recherche Scientifique
Synthesis of Novel Compounds :
- Indole-Benzimidazole derivatives were synthesized using indole carboxylic acids, potentially including similar structures to 3'-Methoxybiphenyl-3-carboxylic acid, indicating its use in creating novel pharmacologically relevant compounds (Wang et al., 2016).
Cytotoxic Activity :
- Studies have been conducted on the cytotoxic activity of diphenyltin(IV) and triphenyltin(IV) carboxylate complexes, where derivatives of methoxyphenylacetic acid, which is structurally related to 3'-Methoxybiphenyl-3-carboxylic acid, were used to test against various tumor cell lines. This research suggests potential therapeutic applications of related compounds in cancer treatment (Gómez‐Ruiz et al., 2008).
Molecular Structure and Stability :
- The study of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid provides insights into the conformational preferences and stability of carboxylic groups in the crystalline state. This research can contribute to understanding the chemical behavior and application potential of 3'-Methoxybiphenyl-3-carboxylic acid (Katrusiak, 1996).
Chemoselective Oxidation :
- Research on the chemoselective oxidation of phenyl or p-methoxyphenyl groups to carboxylic acid functions, in the presence of a tetrahydropyran ring, using RuCl3 and a co-oxidant, can provide a methodology that might be applicable to compounds like 3'-Methoxybiphenyl-3-carboxylic acid for functional group transformations (Miranda & Vasconcellos, 2004).
Spectroscopic Study :
- Studies on the vibrational spectra of carboxyl groups among various carboxylic acids, including those related to 3'-Methoxybiphenyl-3-carboxylic acid, can aid in understanding their chemical properties and reactions through molecular modeling and FTIR spectroscopy (Ibrahim, Nada, & Kamal, 2005).
Nonlinear Optical Properties :
- The nonlinear optical activity of certain carboxylic acid derivatives was explored, which might provide a basis for understanding the electronic properties and potential applications of 3'-Methoxybiphenyl-3-carboxylic acid in materials science (Tamer et al., 2015).
Magnetic Behavior Tuning :
- A family of Fe12Ln4 clusters based on aromatic carboxylate ligands, including 3-methoxybenzoic acid, was synthesized and studied for their magnetic properties, indicating potential application in magnetic materials and sensors (Liu et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVSZXZHHOWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374834 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxybiphenyl-3-carboxylic acid | |
CAS RN |
168618-45-9 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Methoxy-biphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)


![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)





